Methyl 2-((2-methoxy-2-oxoethyl)thio)-1-methyl-1H-imidazole-5-carboxylate
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Overview
Description
Methyl 2-((2-methoxy-2-oxoethyl)thio)-1-methyl-1H-imidazole-5-carboxylate is an organic compound with a complex structure that includes an imidazole ring, a methoxy group, and a thioester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((2-methoxy-2-oxoethyl)thio)-1-methyl-1H-imidazole-5-carboxylate typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((2-methoxy-2-oxoethyl)thio)-1-methyl-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield corresponding alcohols or thiols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or thioester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or thiols .
Scientific Research Applications
Methyl 2-((2-methoxy-2-oxoethyl)thio)-1-methyl-1H-imidazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-((2-methoxy-2-oxoethyl)thio)-1-methyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-((2-methoxy-2-oxoethyl)thio)propanoate
- Methyl 3-((2-methoxy-2-oxoethyl)thio)propionate
Uniqueness
Methyl 2-((2-methoxy-2-oxoethyl)thio)-1-methyl-1H-imidazole-5-carboxylate is unique due to its imidazole ring structure, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may lack the imidazole ring or have different functional groups .
Properties
IUPAC Name |
methyl 2-(2-methoxy-2-oxoethyl)sulfanyl-3-methylimidazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-11-6(8(13)15-3)4-10-9(11)16-5-7(12)14-2/h4H,5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDAKHXIEIDOSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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